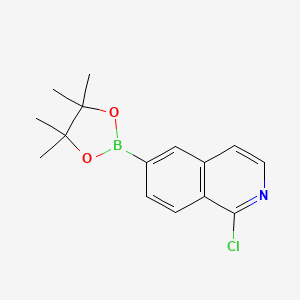
1-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is a chemical compound that features a chloro-substituted isoquinoline ring and a boronic ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline typically involves the borylation of a chloro-substituted isoquinoline. One common method involves the use of a palladium catalyst to facilitate the borylation reaction. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Cross-Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
Major Products
Substituted Isoquinolines: Formed through substitution reactions.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Applications De Recherche Scientifique
1-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline in cross-coupling reactions involves the formation of a palladium complex with the boronic ester group. This complex then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of palladium .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Similar in structure but contains a phosphorus atom instead of boron.
5-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine: Contains additional halogen and silyl groups.
2-Methoxypyridine-5-boronic acid pinacol ester: Contains a methoxy group and a pyridine ring.
Uniqueness
1-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is unique due to its combination of a chloro-substituted isoquinoline ring and a boronic ester group, which makes it particularly useful in cross-coupling reactions and organic synthesis.
Activité Biologique
1-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C₁₃H₁₆BClN₂O₂
Molecular Weight: 278.54 g/mol
CAS Number: 1939174-71-6
The compound features a chloro group and a dioxaborolane moiety which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in cellular pathways. The dioxaborolane group is known for its role in stabilizing interactions with biological molecules, potentially enhancing the compound's efficacy as an inhibitor.
Enzyme Inhibition
Research indicates that compounds with similar structures have shown significant inhibitory effects on various kinases. For instance, studies involving related dioxaborolane derivatives have demonstrated potent inhibition of calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2), with IC₅₀ values in the low nanomolar range (e.g., 0.63 nM for GSK650394) . Although specific data on the isoquinoline derivative's enzyme inhibition is limited, the structural similarities suggest potential for similar activity.
Cytotoxicity and Cell Viability
In vitro studies are essential to assess the cytotoxic effects of this compound on different cell lines. Preliminary screening could involve evaluating cell viability using assays such as MTT or Alamar Blue. These assays measure metabolic activity as an indicator of cell health and proliferation.
Case Studies
- CAMKK2 Inhibition Study : A study focused on small-molecule inhibitors of CAMKK2 revealed that structural modifications significantly impact potency. The study highlighted the importance of specific functional groups in enhancing enzyme affinity . While direct data on this compound is not available, insights from related compounds can guide expectations regarding its biological activity.
- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis indicated that modifications to the isoquinoline scaffold could yield compounds with improved selectivity and potency against target kinases . Understanding these relationships can help in predicting the biological activity of novel derivatives.
Data Summary
Propriétés
Formule moléculaire |
C15H17BClNO2 |
|---|---|
Poids moléculaire |
289.6 g/mol |
Nom IUPAC |
1-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline |
InChI |
InChI=1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)11-5-6-12-10(9-11)7-8-18-13(12)17/h5-9H,1-4H3 |
Clé InChI |
FZAXJTODJAPVDY-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=NC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















